(3S4R)-3-(BUTYLAMINO)-4-(4-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE
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Overview
Description
(3S4R)-3-(BUTYLAMINO)-4-(4-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE is a synthetic organic compound It belongs to the class of sulfonyl amines and features a tetrahydrothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S4R)-3-(BUTYLAMINO)-4-(4-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
N-Butyl Substitution: The N-butyl group is introduced through nucleophilic substitution reactions, typically using butyl halides.
Oxidation to Form the 1,1-Dioxide: The final oxidation step can be carried out using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group back to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group or the amine nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides, thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Materials Science: It can be incorporated into polymers to modify their properties.
Biology and Medicine
Drug Development: The compound’s structure makes it a candidate for drug development, particularly as enzyme inhibitors or receptor modulators.
Biological Probes: It can be used as a probe to study biological processes involving sulfonyl amines.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of (3S4R)-3-(BUTYLAMINO)-4-(4-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The tetrahydrothiophene ring provides structural stability and enhances binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-N-(3,4-dimethoxybenzyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]tetrahydrothiophen-3-amine 1,1-dioxide .
- (3S,4R)-N-(4-chlorobenzyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]tetrahydrothiophen-3-amine 1,1-dioxide .
Uniqueness
Compared to similar compounds, (3S4R)-3-(BUTYLAMINO)-4-(4-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE features a butyl group, which can influence its lipophilicity and membrane permeability. This can affect its bioavailability and potency in biological applications.
Properties
IUPAC Name |
(3S,4R)-N-butyl-4-(4-methylphenyl)sulfonyl-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S2/c1-3-4-9-16-14-10-21(17,18)11-15(14)22(19,20)13-7-5-12(2)6-8-13/h5-8,14-16H,3-4,9-11H2,1-2H3/t14-,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBJGRZMYSGQIY-GJZGRUSLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1CS(=O)(=O)CC1S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN[C@H]1CS(=O)(=O)C[C@@H]1S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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